molecular formula C18H17ClN2O3S B3488205 4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No.: B3488205
M. Wt: 376.9 g/mol
InChI Key: FSYXLPROXCLANX-UHFFFAOYSA-N
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Description

The compound “4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains a sulfonyl group attached to a chlorophenyl group and a methylphenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step processes involving reactions such as esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, sulfonyl group, and phenyl groups would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the oxazole ring might undergo reactions at the heteroatoms, and the sulfonyl group could potentially participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties could include its molecular weight, polarity, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound is not known as it would depend on its intended use or biological activity. For similar compounds, their mechanisms of action often involve interactions with biological macromolecules such as proteins or nucleic acids .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications or biological activities .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-3-20-17-18(25(22,23)15-10-8-14(19)9-11-15)21-16(24-17)13-6-4-12(2)5-7-13/h4-11,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYXLPROXCLANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Reactant of Route 2
4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Reactant of Route 3
4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Reactant of Route 5
4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Reactant of Route 6
4-[(4-chlorophenyl)sulfonyl]-N-ethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

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